

# Allosteric inhibition of SIRT2 by FLS-359

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | FLS-359   |           |
| Cat. No.:            | B15585466 | Get Quote |

An In-depth Technical Guide on the Allosteric Inhibition of SIRT2 by FLS-359

#### Introduction

Sirtuin 2 (SIRT2), an NAD+-dependent deacylase, has emerged as a significant therapeutic target for a range of diseases, including viral infections and cancer. This document provides a comprehensive technical overview of **FLS-359**, a novel small molecule that acts as an allosteric inhibitor of SIRT2. Biochemical, structural, and cellular studies have demonstrated that **FLS-359** binds to SIRT2, selectively inhibiting its deacetylase activity and exhibiting broad-spectrum antiviral properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and experimental validation of SIRT2 inhibitors.

#### **Core Mechanism of FLS-359**

**FLS-359**, with the chemical name 7-(2,4-dimethyl-1H-imidazol-1-yl)-2-(5-{[4-(1H-pyrazol-1-yl)phenyl]methyl}-1,3-thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline, is a potent and selective allosteric inhibitor of SIRT2.[1][3] X-ray crystallography studies have revealed that **FLS-359** binds to the "extended C (EC) pocket" of SIRT2.[1][4] This binding induces a conformational change in the enzyme, rearranging the active site and thereby reducing the rate of deacetylation without directly competing with the NAD+ cofactor or the acetylated substrate.[1] [5] This allosteric mechanism is consistent with kinetic studies showing that the inhibition is not highly dependent on the concentration of either NAD+ or the peptide substrate.[1][3]

A key characteristic of **FLS-359**'s interaction with SIRT2 is its substrate selectivity. While it effectively inhibits the deacetylation of substrates like  $\alpha$ -tubulin, it does not block the



demyristoylation activity of SIRT2.[1][5][6] This partial and selective inhibition may contribute to its favorable therapeutic profile, avoiding the potential host cell toxicity associated with complete enzymatic ablation.[6]

# **Quantitative Data Summary**

The inhibitory effects of **FLS-359** on SIRT2 have been quantified through various biochemical and cellular assays. The data below is summarized from published studies.

| Assay Type                | Target                              | Substrate                    | Key<br>Parameter                                | Value                     | Reference |
|---------------------------|-------------------------------------|------------------------------|-------------------------------------------------|---------------------------|-----------|
| Biochemical<br>Inhibition | SIRT2                               | Ac-H₃K₃WW<br>peptide         | IC50                                            | ~3 µM                     | [5][7]    |
| SIRT1                     | Ac-H₃K₃WW<br>peptide                | IC50                         | >100 μM                                         | [5][7]                    |           |
| SIRT3                     | Ac-H₃K <sub>9</sub> WW<br>peptide   | IC50                         | >100 μM                                         | [5][7]                    |           |
| SIRT2                     | Myr-H₃K <sub>9</sub> WW<br>peptide  | Activity                     | No inhibition                                   | [1][5]                    |           |
| Target<br>Engagement      | SIRT2                               | -                            | Thermal Shift $(\Delta T_m)$                    | +1.4°C @<br>6.25 μΜ       | [7]       |
| SIRT2                     | -                                   | Thermal Shift $(\Delta T_m)$ | +2.0°C @<br>12.5 μM                             | [7]                       |           |
| Cellular<br>Activity      | α-tubulin<br>acetylation            | -                            | Fold Increase                                   | ~3-fold in<br>HepG2 cells | [5]       |
| c-Myc protein<br>level    | -                                   | Effect                       | Dramatic<br>reduction in<br>MDA-MB-231<br>cells | [5]                       |           |
| Antiviral<br>Activity     | Human<br>Cytomegalovi<br>rus (HCMV) | -                            | IC₅₀ (Spread<br>Assay)                          | 0.466 ± 0.203<br>μΜ       | [1]       |



# **Signaling Pathway and Logical Relationships**

The following diagrams illustrate the mechanism of SIRT2 inhibition by **FLS-359** and its downstream cellular consequences.



Click to download full resolution via product page



Caption: Allosteric inhibition of SIRT2 by **FLS-359** prevents the deacetylation of  $\alpha$ -tubulin.



Click to download full resolution via product page

Caption: Logical flow of FLS-359 binding to the SIRT2 EC pocket, leading to inhibition.



## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize **FLS-359**.

### **SIRT2** Deacetylase Inhibition Assay

This assay quantifies the ability of **FLS-359** to inhibit the enzymatic activity of SIRT2.

- Reagents and Materials:
  - Recombinant human SIRT1, SIRT2, and SIRT3 proteins.[3]
  - Substrate peptide: Ac-H<sub>3</sub>K<sub>9</sub>WW.[7]
  - Cofactor: Nicotinamide adenine dinucleotide (NAD+).[3]
  - FLS-359 serially diluted in appropriate solvent (e.g., DMSO).
  - Reaction buffer.
  - Mass spectrometer for detection.
- Procedure:
  - Prepare reaction mixtures containing recombinant SIRT2 protein, the Ac-H₃K₃WW peptide (e.g., at its K<sub>m</sub> of 5 μM), and varying concentrations of NAD<sup>+</sup> (e.g., 50 μM to 500 μM).[1][3]
  - Add serially diluted FLS-359 or solvent control to the reaction mixtures.
  - Initiate the enzymatic reaction by adding NAD<sup>+</sup> and incubate at a controlled temperature (e.g., 37°C) for a defined period.
  - Stop the reaction (e.g., by adding a quenching agent).
  - Analyze the reaction products using mass spectrometry to quantify the amount of deacetylated peptide formed.[7]



- Calculate the percentage of inhibition at each FLS-359 concentration relative to the solvent control.
- Determine the IC<sub>50</sub> value by fitting the dose-response data to a suitable equation.
- Perform counter-screening against SIRT1 and SIRT3 to assess selectivity.[3][7]

### **Cellular Thermal Shift Assay (CETSA)**

CETSA is used to verify the direct binding of **FLS-359** to SIRT2 in a cellular context or with purified protein.

- · Reagents and Materials:
  - Recombinant human SIRT2 protein (e.g., 2.5 μM).[3]
  - FLS-359 at various concentrations (e.g., 6.25 μM, 12.5 μM).[3]
  - Phosphate-buffered saline (PBS) or appropriate buffer.
  - PCR tubes and a thermal cycler.
  - Centrifuge, SDS-PAGE gels, and Western blotting reagents.
  - Anti-SIRT2 antibody.
- Procedure:
  - Incubate the recombinant SIRT2 protein with either FLS-359 or a vehicle control for a set time.[1]
  - Aliquot the mixtures into PCR tubes and heat them across a range of temperatures using a thermal cycler (e.g., from 37°C to 65°C) to induce denaturation.
  - After heating, cool the samples and centrifuge at high speed to pellet the aggregated, denatured protein.
  - Carefully collect the supernatant containing the soluble, non-denatured protein.

## Foundational & Exploratory





- Analyze the amount of soluble SIRT2 remaining in the supernatant by SDS-PAGE and Western blotting using an anti-SIRT2 antibody.
- Plot the fraction of soluble protein against temperature for each condition (control vs. FLS-359).
- The shift in the midpoint transition temperature (T<sub>m</sub>) indicates ligand binding and stabilization of the protein.[7]





Click to download full resolution via product page

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

## X-ray Crystallography



Determining the co-crystal structure provides definitive evidence of the binding mode and interactions between **FLS-359** and SIRT2.

- · Protein and Ligand Preparation:
  - Express and purify high-quality, crystallizable recombinant human SIRT2 protein.
  - Prepare a solution of FLS-359.
- Crystallization:
  - Mix the purified SIRT2 protein with a molar excess of FLS-359.
  - Screen for crystallization conditions using techniques such as hanging-drop or sitting-drop vapor diffusion with various precipitants, buffers, and additives.
  - Optimize lead conditions to obtain diffraction-quality crystals of the SIRT2-FLS-359 complex.
- Data Collection and Structure Determination:
  - Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source. The SIRT2-FLS-359 complex diffracted to 1.8 Å resolution.[1]
  - Process the diffraction data (indexing, integration, and scaling).
  - Solve the structure using molecular replacement with a known SIRT2 structure (e.g., PDB ID 3ZGO) as the search model.[1]
  - Refine the model against the experimental data, building the FLS-359 ligand into the electron density map.
  - Analyze the final structure to identify key binding interactions, such as  $\pi$ - $\pi$  stacking with F119, F190, and Y139, and hydrogen bonds.[1]

### Conclusion



**FLS-359** represents a significant development in the field of sirtuin modulators. Its allosteric mechanism of inhibition, substrate selectivity, and demonstrated efficacy in cellular models highlight its potential as both a valuable research tool and a lead compound for therapeutic development.[1] The detailed structural and biochemical data available provide a solid foundation for understanding its mode of action and for the future design of next-generation SIRT2 inhibitors. The experimental protocols outlined in this guide offer a framework for the continued investigation of **FLS-359** and other modulators targeting this important enzyme.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. JCI An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity [jci.org]
- 2. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. evrysbio.com [evrysbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Drugs Targeting Sirtuin 2 Exhibit Broad-Spectrum Anti-Infective Activity [mdpi.com]
- 7. An allosteric inhibitor of sirtuin 2 deacetylase activity exhibits broad-spectrum antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Allosteric inhibition of SIRT2 by FLS-359]. BenchChem,
  [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15585466#allosteric-inhibition-of-sirt2-by-fls-359]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com